molecular formula C10H8N2O3 B8767617 Benzamide, 4-nitro-N-2-propynyl- CAS No. 52829-66-0

Benzamide, 4-nitro-N-2-propynyl-

Cat. No.: B8767617
CAS No.: 52829-66-0
M. Wt: 204.18 g/mol
InChI Key: DMFOPNFMIYOSAI-UHFFFAOYSA-N
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Description

4-Nitro-N-2-propynyl-benzamide is a benzamide derivative characterized by a nitro group at the para position of the benzene ring and a propargyl (2-propynyl) group attached to the amide nitrogen. The propargyl moiety introduces an alkyne functional group, which may participate in click chemistry or serve as a reactive handle in synthetic modifications.

Properties

CAS No.

52829-66-0

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

4-nitro-N-prop-2-ynylbenzamide

InChI

InChI=1S/C10H8N2O3/c1-2-7-11-10(13)8-3-5-9(6-4-8)12(14)15/h1,3-6H,7H2,(H,11,13)

InChI Key

DMFOPNFMIYOSAI-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features of 4-nitro-N-2-propynyl-benzamide and related compounds:

Compound Name Substituents on Benzamide Core Molecular Formula Molecular Weight (g/mol) Notable Functional Groups
4-Nitro-N-2-propynyl-benzamide -NO₂ (para), -N-(2-propynyl) C₁₀H₈N₂O₃ 204.19 (calculated) Nitro, propargyl, amide
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) -N-(2-(3,4-dimethoxyphenyl)ethyl) C₁₇H₁₉NO₃ 285.34 Methoxy, ethylamine, amide
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) -OH (ortho), -N-(2-(3,4-methoxyphenyl)ethyl) C₁₇H₁₉NO₄ 301.34 Hydroxy, methoxy, amide
4-Chloro-2-(allyloxy)-N-[2-(pyrrolidinyl)ethyl]benzamide -Cl (para), -O-allyl (ortho), -N-(2-pyrrolidinylethyl) C₁₆H₂₁ClN₂O₂ 308.8 Chloro, allyl ether, pyrrolidine
4-Amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-methylbenzamide -NH₂ (para), -N-methyl, pyrazolyl C₂₀H₂₁N₅O₂ 363.42 Amino, pyrazole, amide

Key Observations :

  • Electron-withdrawing vs. Electron-donating Groups : The nitro group in the target compound contrasts with electron-donating groups (e.g., methoxy in Rip-B, hydroxy in Rip-D), which may reduce electrophilic substitution reactivity compared to analogs like Rip-B .

Inference for 4-Nitro-N-2-Propynyl-Benzamide :

  • Likely synthesized via nucleophilic acyl substitution between 4-nitrobenzoyl chloride and propargylamine. Yields may vary based on the reactivity of the propargylamine and nitro group stability under reaction conditions.

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Predicted) Stability Considerations
4-Nitro-N-2-propynyl-benzamide Not reported Low in water; moderate in DMSO Nitro group may confer thermal stability
Rip-B 90 Soluble in polar aprotic solvents Stable under ambient conditions
Rip-D 96 Moderate in ethanol Sensitive to oxidation (phenolic OH)
4-Chloro-2-(allyloxy)-N-[2-(pyrrolidinyl)ethyl]benzamide Not reported Likely lipophilic due to chloro/allyl groups Alkyne stability under basic conditions

Notes:

  • The nitro group in the target compound may elevate melting points compared to methoxy- or hydroxy-substituted analogs .
  • Propargyl groups are prone to polymerization under acidic or high-temperature conditions, necessitating careful handling .

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